molecular formula C8H11NO2S B2978255 3-(Ethanesulfonyl)aniline CAS No. 83164-93-6

3-(Ethanesulfonyl)aniline

Cat. No. B2978255
CAS RN: 83164-93-6
M. Wt: 185.24
InChI Key: ZCIQLGLOYPISKI-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Synthesis Analysis

The synthesis of anilines, including 3-(Ethanesulfonyl)aniline, can be achieved through various methods. For instance, aniline can be polymerized under different experimental conditions such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method using p-toluene sulphonic acid . Another method involves the polymerization of new aniline derivatives . Additionally, aniline synthesis can be achieved by amination (arylation) .


Molecular Structure Analysis

The molecular structure of 3-(Ethanesulfonyl)aniline consists of an aniline (C6H5NH2) core with an ethanesulfonyl group attached . The molecular weight of this compound is 185.25 .


Chemical Reactions Analysis

Aniline, the core structure of 3-(Ethanesulfonyl)aniline, can undergo various chemical reactions. For instance, aniline can be synthesized through reactions involving arenediazonium salts . It can also undergo oxidation reactions .

Scientific Research Applications

Palladium-Catalyzed Amination

3-(Ethanesulfonyl)aniline and its derivatives play a role in palladium-catalyzed amination reactions. For example, 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative, serves as an ammonia equivalent for aminating aryl halides, leading to the synthesis of anilines, including those with sensitive functional groups (Anjanappa et al., 2008).

Synthesis of Polyaniline Nanotubes

Aniline oxidation plays a critical role in creating polyaniline nanotubes. The oxidation process involves two phases: neutral aniline molecule oxidation at low acidity and anilinium cation oxidation at higher acidity. These phases yield distinct products, including aniline oligomers and polyaniline nanotubes, which are partly sulfonated and contain phenazine units (Stejskal et al., 2006).

Electro-Catalysis

3-(Ethanesulfonyl)aniline is involved in enhancing the performance of electrocatalysts for oxygen evolution reactions. Its use as a capping agent in mixed-metal oxide films has led to improved mass activity and helped in activating Fe sites for oxygen evolution (Bates et al., 2016).

Gas Sensing Technology

Aniline derivatives, particularly those involving graphene oxide, are significant in developing NH3 gas sensors. The chemically reduced graphene oxide attached with polyaniline exhibits high sensitivity and excellent recovery, making it a promising material for NH3 detection (Huang et al., 2013).

Advanced Oxidation Processes

3-(Ethanesulfonyl)aniline contributes to the efficiency of advanced oxidation processes (AOPs) in water treatment. The Fe(III)-S(IV) system, using aniline as a pollutant model, shows enhanced oxidation efficiency, highlighting the role of different oxysulfur radicals (Yuan et al., 2019).

Chemoselective Hydrogenation

Derivatives of 3-(Ethanesulfonyl)aniline are used in the chemoselective hydrogenation of nitroarenes, producing anilines with high selectivity and activity. This process is crucial in manufacturing agrochemicals, pharmaceuticals, and dyes (Wei et al., 2014).

In Situ Polymerization

In situ polymerization of aniline sulfonic acid derivatives, which are related to 3-(Ethanesulfonyl)aniline, into layered double hydroxide interlamellar spaces has been explored. This process involves evaluating the connectivity between guest monomers, showing potential in various material science applications (Moujahid et al., 2005).

Future Directions

The future directions of research on aniline derivatives, including 3-(Ethanesulfonyl)aniline, could involve their use in various applications. For instance, polyaniline, a polymer of aniline, has been extensively studied due to its potential applications in rechargeable batteries, modern optical information storage, shielding of electromagnetic interference, and more . Another study highlighted the advantage of using sulfonyl fluoride as a sulfonylation reagent in the visible-light-mediated sulfonylation of anilines .

properties

IUPAC Name

3-ethylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIQLGLOYPISKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethanesulfonyl)aniline

Synthesis routes and methods

Procedure details

1-(Ethylsulfonyl)-3-nitro-benzene (1.9 g; 9 mmol) was dissolved in 80 mL of methanol then 1 g of Raney-Nickel is added and the mixture treated with hydrogen gas. The reaction mixture was subsequently filtered and concentrated to yield 1.5 g (8.1 mmol; yield=93%) of an yellow oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

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